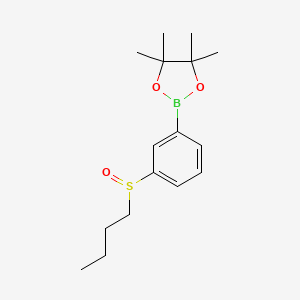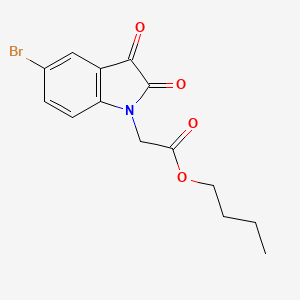
3,3'-(((Phenylphosphinediyl)bis(4,1-phenylene))bis(oxy))dianiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(((Phenylphosphinediyl)bis(4,1-phenylene))bis(oxy))dianiline is a complex organic compound with the molecular formula C30H25N2O2P This compound is characterized by the presence of a phenylphosphine group linked to two phenyleneoxy groups, which are further connected to aniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(((Phenylphosphinediyl)bis(4,1-phenylene))bis(oxy))dianiline typically involves the reaction of phenylphosphine with 4,1-phenyleneoxy and aniline derivatives. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required quality standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3,3’-(((Phenylphosphinediyl)bis(4,1-phenylene))bis(oxy))dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenyleneoxy and aniline groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxide derivatives, reduced amine derivatives, and substituted phenyleneoxy and aniline compounds .
Scientific Research Applications
3,3’-(((Phenylphosphinediyl)bis(4,1-phenylene))bis(oxy))dianiline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3,3’-(((Phenylphosphinediyl)bis(4,1-phenylene))bis(oxy))dianiline involves its interaction with specific molecular targets and pathways. The phenylphosphine group can coordinate with metal ions, influencing various catalytic processes. The phenyleneoxy and aniline groups can interact with biological molecules, potentially affecting cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,3’-((Sulfonylbis(4,1-phenylene))bis(oxy))dianiline: This compound has a similar structure but contains a sulfonyl group instead of a phenylphosphine group.
4,4’-(1,3-Phenylenedioxy)dianiline: This compound features a phenylenedioxy linkage instead of the phenylphosphine group.
Uniqueness
The presence of the phenylphosphine group in 3,3’-(((Phenylphosphinediyl)bis(4,1-phenylene))bis(oxy))dianiline imparts unique chemical properties, such as enhanced coordination ability with metal ions and potential catalytic activity. This distinguishes it from other similar compounds and makes it valuable for specific applications in catalysis and material science .
Properties
Molecular Formula |
C30H25N2O2P |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
3-[4-[[4-(3-aminophenoxy)phenyl]-phenylphosphanyl]phenoxy]aniline |
InChI |
InChI=1S/C30H25N2O2P/c31-22-6-4-8-26(20-22)33-24-12-16-29(17-13-24)35(28-10-2-1-3-11-28)30-18-14-25(15-19-30)34-27-9-5-7-23(32)21-27/h1-21H,31-32H2 |
InChI Key |
BZJRBNQHWAOLDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=C(C=C2)OC3=CC=CC(=C3)N)C4=CC=C(C=C4)OC5=CC=CC(=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoate](/img/structure/B12497703.png)
![5-{[2-(Benzyloxy)benzyl]amino}-2-(morpholin-4-yl)benzoic acid](/img/structure/B12497712.png)
![3-[(4-ethoxyphenyl)carbonyl]-6-ethylquinolin-4(1H)-one](/img/structure/B12497713.png)

![N-[1-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxyoxolan-2-yl)-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12497721.png)
![(3E)-3-{[2-(methoxycarbonyl)thiophen-3-yl]imino}butanoic acid](/img/structure/B12497727.png)

![5-({4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12497735.png)
![5-methyl-3-[(phenylcarbonyl)amino]-1H-indole-2-carboxylic acid](/img/structure/B12497740.png)

![1-[(1-tert-butyl-1H-tetrazol-5-yl)(3,4,5-trimethoxyphenyl)methyl]-4-(pyridin-2-yl)piperazine](/img/structure/B12497752.png)
![2-(2,4,6-Trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12497770.png)
![Ethyl 5-({2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12497778.png)

